Cas no 111160-27-1 (2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)- (9CI))

2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)- (9CI) structure
111160-27-1 structure
Product Name:2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)- (9CI)
Numero CAS:111160-27-1
MF:C17H18BrN5O6
MW:468.258722782135
CID:211279
PubChem ID:6451091
Update Time:2025-04-19

2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)- (9CI)
    • [(2R,3S,5R)-3-acetyloxy-5-[5-[(E)-2-bromoethenyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate
    • 2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)-
    • CHEMBL3142632
    • [(2R,3S,5R)-3-acetoxy-5-[5-[(E)-2-bromovinyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate
    • 111160-27-1
    • 1-(3,5-Di-O-acetyl-2-deoxy-.beta.-D-erythro-pentofuranosyl)-(E)-5-(2-bromovinyl)-4-(1,2,4-triazol-1-yl)pyrimidin-2(1H)-one
    • 1-(3,5-Di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-(E)-5-(2-bromovinyl)-4-(1,2,4-triazol-1-yl)pyrimidin-2(1H)-one
    • Inchi: 1S/C17H18BrN5O6/c1-10(24)27-7-14-13(28-11(2)25)5-15(29-14)22-6-12(3-4-18)16(21-17(22)26)23-9-19-8-20-23/h3-4,6,8-9,13-15H,5,7H2,1-2H3/b4-3+/t13-,14+,15+/m0/s1
    • Chiave InChI: SHGVXGBVWIRZNM-HDESWBJQSA-N
    • Sorrisi: Br/C=C/C1C(N2C=NC=N2)=NC(N(C=1)[C@H]1C[C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)=O

Proprietà calcolate

  • Massa esatta: 467.044
  • Massa monoisotopica: 467.044
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 8
  • Complessità: 769
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 125A^2
  • XLogP3: 0.8

Proprietà sperimentali

  • Densità: 1.68
  • Punto di ebollizione: 602.2°Cat760mmHg
  • Punto di infiammabilità: 318°C
  • Indice di rifrazione: 1.671
  • PSA: 127.43000
  • LogP: 0.97190
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd